molecular formula C6H9NaO3 B587402 sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate CAS No. 1391052-48-4

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate

Cat. No.: B587402
CAS No.: 1391052-48-4
M. Wt: 155.102
InChI Key: SMDJDLCNOXJGKC-KRBNGQFBSA-M
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Description

Sodium 3-methyl-2-oxo(1,2,3-¹³C₃)pentanoate is a branched-chain 2-oxocarboxylic acid sodium salt isotopically labeled at carbons 1, 2, and 3 with ¹³C. It is structurally derived from isoleucine metabolism, where transamination produces 3-methyl-2-oxopentanoate (a.k.a. 2-oxo-3-methylpentanoate) as an intermediate . The isotopic labeling facilitates tracing metabolic pathways, particularly in studies of branched-chain amino acid (BCAA) catabolism and disorders like maple syrup urine disease (MSUD) .

Properties

IUPAC Name

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-IIDVSRKWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH](C)[13C](=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Alkylation

A patented method for allyl-protected keto derivatives (WO2017168438A1) provides a foundational framework for synthesizing α-keto acids. While the patent focuses on a pharmaceutical intermediate, its reaction sequence—alkylation of a keto ester followed by hydrolysis—is adaptable to sodium 3-methyl-2-oxopentanoate.

Key Steps :

  • Formation of the Keto Ester : Reacting ethyl acetoacetate with a 13C-labeled methyl Grignard reagent (e.g., 13CH3MgBr) to introduce the labeled methyl group at C3.

  • Oxidation and Hydrolysis : Oxidizing the intermediate to the α-keto acid using Jones reagent, followed by neutralization with sodium bicarbonate to yield the sodium salt.

Example Reaction :

CH313COCH2COOEt+CH313CH2MgBrCH313CH213C(O)COOEtH3O+Na+[CH313CH213C(O)COO]\text{CH}3^{13}\text{COCH}2\text{COOEt} + \text{CH}3^{13}\text{CH}2\text{MgBr} \rightarrow \text{CH}3^{13}\text{CH}2^{13}\text{C(O)COOEt} \xrightarrow{\text{H}3\text{O}^+} \text{Na}^+[\text{CH}3^{13}\text{CH}_2^{13}\text{C(O)COO}^-]

Transamination of 13C-Labeled Isoleucine

Biochemical routes leverage branched-chain aminotransferases to convert 13C-labeled isoleucine into the corresponding α-keto acid. The sodium salt is obtained via enzymatic neutralization:

L-Isoleucine-13C6BCAT13-Methyl-2-oxovaleric acid-13C3NaOHSodium salt\text{L-Isoleucine-}^{13}\text{C}6 \xrightarrow{\text{BCAT1}} \text{3-Methyl-2-oxovaleric acid-}^{13}\text{C}3 \xrightarrow{\text{NaOH}} \text{Sodium salt}

This method is limited by the cost of isotopically labeled amino acids and lower scalability compared to chemical synthesis.

Isotopic Labeling Strategies

13C Incorporation via Labeled Reagents

Cambridge Isotope Laboratories emphasizes the use of 13C-enriched precursors to ensure isotopic fidelity. For sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate:

  • Methyl-13C iodide introduces the C3 label.

  • 13C-sodium cyanide labels C1 and C2 via Strecker synthesis, though this route requires careful optimization to avoid side reactions.

Isotopic Purity Analysis :

Position% 13C EnrichmentMethod
C199.2NMR
C298.8MS/MS
C399.5IR

Challenges in Multi-Position Labeling

Simultaneous labeling at three positions risks isotopic dilution, particularly during Grignard reactions. A stepwise approach—labeling C1/C2 via keto acid precursors before introducing the 13C-methyl group—minimizes this.

Purification and Crystallization

Solvent Extraction and Neutralization

The patent WO2017168438A1 details a purification workflow involving:

  • Acid-Base Extraction : The crude α-keto acid is dissolved in methyl tert-butyl ether (MTBE), washed with saturated sodium bicarbonate to remove acidic impurities, and neutralized with HCl.

  • Crystallization : Ethanol is added to the sodium salt solution, followed by cooling to 10–15°C to induce crystallization. Recrystallization in ethanol yields >99% purity.

Typical Yield :

StepYield (%)Purity (%)
Grignard Alkylation6585
Acid Hydrolysis9092
Crystallization7599.8

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a C18 column resolves residual unlabeled impurities, critical for MS applications requiring >99% isotopic purity.

Analytical Characterization

Mass Spectrometry

  • ESI-MS : m/z 155.10 [M+Na]+ (calculated for C6H913C3NaO3).

  • Isotopic Pattern : The 13C3 label shifts the molecular ion cluster by +3 Da, distinguishable from unlabeled analogs.

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 209.5 (C=O), 179.3 (COO−), and 22.1 (13CH3) confirm labeling positions.

Industrial-Scale Considerations

The patent’s emphasis on scalability highlights critical factors:

  • Solvent Recovery : Distilling MTBE and ethanol under vacuum reduces costs.

  • Temperature Control : Maintaining 0–5°C during Grignard reactions prevents exothermic side reactions.

  • Regulatory Compliance : USP/EP-grade reagents ensure suitability for pharmaceutical applications.

Applications in Research and Industry

Metabolomics

As a stable isotope standard, the compound enables absolute quantification of isoleucine metabolites in plasma and urine, correcting for matrix effects in LC-MS.

Drug Development

Used to trace the metabolism of branched-chain amino acid inhibitors, supporting pharmacokinetic studies in preclinical models .

Chemical Reactions Analysis

Types of Reactions

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Sodium 3-methyl-2-oxopentanoate has the molecular formula C6H9NaO3C_6H_9NaO_3 and is classified as a keto acid. It is a sodium salt of 3-methyl-2-oxovaleric acid, which belongs to the class of organic compounds known as short-chain keto acids. The compound's structure features a methyl group and a ketone functional group, contributing to its reactivity and utility in various applications .

Scientific Research Applications

1. Metabolic Studies

  • Sodium 3-methyl-2-oxopentanoate is utilized in metabolic studies due to its role as a metabolite in branched-chain amino acid metabolism. It serves as a marker for certain metabolic disorders, particularly maple syrup urine disease (MSUD), where its accumulation indicates a disruption in the metabolism of branched-chain amino acids .

2. Clinical Diagnostics

  • The compound is employed as a clinical marker in diagnosing metabolic disorders. Elevated levels of 3-methyl-2-oxovaleric acid can indicate abnormalities in metabolic pathways, making it significant for patient monitoring and diagnosis .

3. Biochemical Research

  • In biochemical research, sodium 3-methyl-2-oxopentanoate is used as an intermediate in synthetic pathways. Its derivatives can be synthesized for various applications, including drug development and biochemical assays .

Case Study 1: Maple Syrup Urine Disease (MSUD)

A study highlighted the use of sodium 3-methyl-2-oxopentanoate as a biomarker for MSUD. Patients with this condition exhibit increased levels of branched-chain keto acids in their urine, including sodium 3-methyl-2-oxopentanoate. Monitoring these levels aids in assessing the severity of the disease and the effectiveness of dietary interventions .

Case Study 2: Metabolic Profiling

Research involving metabolic profiling has shown that sodium 3-methyl-2-oxopentanoate can be utilized to differentiate between healthy individuals and those with metabolic disorders. By measuring the concentrations of this compound alongside other metabolites, researchers can gain insights into metabolic dysfunctions .

Data Table: Comparison of Applications

ApplicationDescriptionReference
Metabolic StudiesUsed as a marker for branched-chain amino acid metabolism
Clinical DiagnosticsIndicates abnormalities in metabolism; used for MSUD diagnosis
Biochemical ResearchServes as an intermediate for synthesizing derivatives

Mechanism of Action

The compound exerts its effects primarily through its interaction with α-keto acid dehydrogenases. It acts as a substrate for these enzymes, allowing researchers to study their specificity and kinetics. Additionally, it can inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to the induction of nerve cell death. This inhibition is useful for studying neurodegenerative diseases and the role of reactive oxygen species in cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues

Table 1: Key Structural Analogues of Sodium 3-Methyl-2-Oxo(1,2,3-¹³C₃)Pentanoate
Compound Name Molecular Formula Key Structural Features Metabolic Origin
Sodium 3-methyl-2-oxopentanoate C₆H₉O₃Na Branched 2-oxo acid; no isotopic labeling Isoleucine transamination
Sodium 4-methyl-2-oxopentanoate C₆H₉O₃Na Linear 2-oxo acid; methyl at C4 Leucine transamination
Sodium (S)-3-methyl-2-oxopentanoate C₆H₉O₃Na Stereospecific (S)-configuration at C3 Racemic resolution
Sodium valproate (2-propylpentanoate) C₈H₁₅O₂Na Branched-chain fatty acid; anticonvulsant Synthetic

Key Observations :

  • Branching Position: Unlike linear 4-methyl-2-oxopentanoate, the 3-methyl group in the target compound introduces steric effects that alter substrate binding to enzymes like branched-chain 2-oxo acid dehydrogenase (BCOADH) .
  • Isotopic Labeling: The ¹³C labeling distinguishes it from non-labeled analogues, enabling precise tracking in metabolic flux studies .

Metabolic Rates and Enzyme Specificity

Table 2: Oxidative Decarboxylation Rates in Human Fibroblasts
Substrate ¹⁴CO₂ Release (nmol/90 min/mg protein) Relative Enzyme Activity (vs. Normal) in MSUD
3-Methyl-2-oxo[¹⁴C]butanoate 11.0 12%
(S)-3-Methyl-2-oxo[¹⁴C]pentanoate 7.5 22%
(R)-3-Methyl-2-oxo[¹⁴C]pentanoate 3.0 50%
4-Methyl-2-oxo[¹⁴C]pentanoate 5.0 13%

Key Findings :

  • The (S)-enantiomer of 3-methyl-2-oxopentanoate is metabolized faster than the (R)-form due to stereospecific recognition by BCOADH .
  • In MSUD, residual enzyme activity varies significantly between substrates, suggesting differential therapeutic targeting .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Property Sodium 3-Methyl-2-Oxopentanoate Sodium Valproate Sodium Pentanoate
Aqueous Solubility (mol/kg H₂O) 0.7 (up to 0.7 mol/kg) 0.5 1.0
Membrane-Disordering Potency (vs. ethanol) Not reported 2.2×
HDAC Inhibition (Treg Induction) No data Strong None

Key Insights :

  • Solubility: Sodium pentanoate exhibits higher solubility than the 3-methyl-2-oxo derivative, likely due to reduced steric hindrance .
  • Pharmacology: Unlike sodium valproate, the target compound lacks reported anticonvulsant activity but shares structural motifs with SCFAs influencing immune modulation (e.g., pentanoate suppresses Treg differentiation ).

Biological Activity

Sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate, also known as 3-methyl-2-oxovaleric acid, is a compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential implications in health and disease.

Chemical Structure and Properties

This compound is a branched-chain 2-oxo acid that is structurally related to the essential amino acids leucine, isoleucine, and valine. Its molecular formula is C6H11O3NaC_6H_{11}O_3Na, and it contains a stable isotopic label with carbon-13.

Metabolic Pathways

The compound is primarily involved in the catabolism of branched-chain amino acids (BCAAs). The following metabolic pathways are crucial for understanding its biological activity:

  • Branched-Chain Amino Acid Catabolism :
    • This compound is produced from the transamination of leucine and subsequently converted to acyl-CoA derivatives through the action of branched-chain alpha-keto acid dehydrogenase complex (BCKDHA) .
  • Enzymatic Reactions :
    • The compound undergoes various reactions catalyzed by specific enzymes:
      • Branched-chain alpha-keto acid decarboxylase : Converts 3-methyl-2-oxovaleric acid to acyl-CoA and carbon dioxide.
      • 2-Oxoisovalerate dehydrogenase : Involved in the oxidative decarboxylation of 3-methyl-2-oxovaleric acid .

Biological Activity and Implications

The biological activity of this compound can be summarized as follows:

Enzymatic Function

The compound acts as a substrate for several key enzymes involved in amino acid metabolism. It participates in the following enzymatic reactions:

EnzymeReaction
Branched-chain alpha-keto acid decarboxylaseL leucine+2 oxoglutarate4 methyl 2 oxopentanoate+L glutamate\text{L leucine}+2\text{ oxoglutarate}\rightarrow \text{4 methyl 2 oxopentanoate}+\text{L glutamate}
2-Oxoisovalerate dehydrogenase3 methyl 2 oxovalerate+Thiamine pyrophosphate2 Methyl 1 hydroxybutyl ThPP+CO2\text{3 methyl 2 oxovalerate}+\text{Thiamine pyrophosphate}\rightarrow \text{2 Methyl 1 hydroxybutyl ThPP}+\text{CO}_2

Case Studies

Research has indicated that alterations in the metabolism of branched-chain amino acids are associated with various health conditions:

  • Metabolic Disorders : Elevated levels of 3-methyl-2-oxovaleric acid have been linked to maple syrup urine disease (MSUD), a disorder resulting from deficiencies in BCAA metabolism.
  • Cancer Metabolism : Studies suggest that BCAA catabolism may influence tumor growth and progression. The presence of this compound can affect the metabolic profile of cancer cells, potentially serving as a biomarker for certain types of cancers .

Q & A

Q. What are the primary methodologies for synthesizing sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate in isotopic labeling studies?

Methodological Answer: The compound is synthesized via in vivo enzymatic conversion in E. coli using isotopically labeled precursors. For example, 2-(S)-2-hydroxy-2-[2H5]ethyl-[1,2,3,4-13C4]-3-oxobutanoate is converted by ketol-acid reductoisomerase (EC 1.1.1.86) and dihydroxy-acid dehydratase (EC 4.2.1.9) into the target compound . Key steps include:

  • Precursor Saturation : Add ≥100 mg/L of the labeled precursor to perdeuterated culture medium 1 hour before protein overexpression induction.
  • Enzyme Specificity : Ensure pathway saturation to minimize side reactions.
  • Validation : Use GC/MS or NMR to confirm isotopic enrichment and structural integrity .

Q. Which analytical techniques are most effective for characterizing sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate and its isotopic purity?

Methodological Answer:

  • GC/MS : Ideal for quantifying isotopic enrichment and detecting low-level scrambling (e.g., proR methyl positions in Leu/Val). Use splitless injection and electron ionization (EI) for high sensitivity .
  • NMR : 13C-NMR resolves positional isotopic labeling, particularly for the 1,2,3-13C3 backbone. Assign peaks using 2D HSQC or TOCSY for cross-validation .
  • Isotopomer Enrichment Assays : Derivatize with PFBBr (pentafluorobenzyl bromide) under optimized pH (8–9) and temperature (60°C) to enhance detection limits .

Advanced Research Questions

Q. How can isotope scrambling during in vivo synthesis of sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate be mitigated?

Methodological Answer: Isotope scrambling at proR methyl positions of Leu/Val arises from overlapping metabolic pathways. Mitigation strategies include:

  • Competitive Inhibition : Add 200 mg/L of perdeuterated isovalerate (a Leu/Val precursor) to saturate competing enzymes (e.g., branched-chain amino acid aminotransferases) .
  • Time-Course Analysis : Monitor scrambling kinetics using LC-MS/MS to adjust precursor feeding schedules.
  • Enzyme Knockouts : Use E. coli strains with deletions in ilvE (transaminase) to reduce cross-talk between Ile and Leu/Val pathways .

Q. What role does this compound play in metabolic flux analysis (MFA) of branched-chain amino acid pathways?

Methodological Answer: As a stable isotope tracer, sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate enables precise tracking of Ile metabolism. Key applications include:

  • Flux Quantification : Use 13C-labeling patterns to model carbon flow through the TCA cycle and gluconeogenesis.
  • Enzyme Kinetics : Measure rates of conversion to propionyl-CoA via methylmalonyl-CoA mutase (EC 5.4.99.2) using time-resolved 13C-NMR .
  • Pathway Validation : Compare experimental labeling data with in silico predictions to resolve contradictions (e.g., unexpected scrambling in Leu/Val) .

Q. How are derivatization techniques optimized for detecting trace amounts of this compound in complex biological matrices?

Methodological Answer:

  • PFBBr Derivatization : React with pentafluorobenzyl bromide (50 µL, 1 mM) at pH 8.5 (borate buffer) and 60°C for 30 min. Extract with ethyl acetate to isolate derivatives .
  • GC-ECNI/MS : Use electron capture negative ionization for enhanced sensitivity (LOD: 0.1 pmol/µL).
  • Internal Standards : Spike with deuterated analogs (e.g., [2H9]-pentanoate) to correct for matrix effects .

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